molecular formula C18H18FN5O2S B8075345 Atuveciclib S-Enantiomer

Atuveciclib S-Enantiomer

カタログ番号: B8075345
分子量: 387.4 g/mol
InChIキー: ACWKGTGIJRCOOM-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

アツベシクリブ S-エナンチオマーは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、目的の生成物が得られるように、制御された温度とpH条件下で行われます .

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな酸化型と還元型のアツベシクリブ S-エナンチオマーが含まれ、これらは、核磁気共鳴(NMR)分光法や質量分析法などの技術を使用してさらに分析および特性評価できます .

科学研究への応用

アツベシクリブ S-エナンチオマーは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

作用機序

生物活性

Atuveciclib S-enantiomer (BAY-1143572 S-enantiomer) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator in the transcriptional control of oncogenes. This compound has emerged as a significant candidate in cancer therapy due to its ability to inhibit the positive transcription elongation factor b (PTEFb) complex, which includes CDK9 and cyclin T1. The following sections detail its biological activity, mechanisms, pharmacokinetics, and clinical implications.

Atuveciclib selectively inhibits CDK9, which is crucial for the regulation of RNA polymerase II and the transcription of genes involved in cell proliferation and survival. By inhibiting CDK9, Atuveciclib disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 and c-MYC, which are often overexpressed in various cancers .

In Vitro Activity

The biological activity of Atuveciclib has been characterized through various in vitro studies:

  • IC50 Values :
    • CDK9/CycT1: 16 nM
    • Against human cancer cell lines:
      • MOLM-13: IC50 = 310 nM
      • A2780: IC50 = 380 nM .

These values indicate a strong potency against CDK9, suggesting that Atuveciclib can effectively inhibit cancer cell growth.

In Vivo Efficacy

In vivo studies have demonstrated significant antitumor activity in xenograft models:

  • Xenograft Studies :
    • In MOLM-13 xenograft mouse models, daily dosing at 6.25 mg/kg resulted in a treatment-to-control (T/C) ratio of 0.64, while higher doses (12.5 mg/kg) yielded a T/C ratio of 0.49 (p<0.001) .
    • Dosing schedules of three days on and two days off at higher doses (25 mg/kg) showed even stronger antitumor effects with T/C ratios dropping to 0.20 (p<0.001) .

Pharmacokinetics

Pharmacokinetic evaluation reveals critical insights into the drug's behavior in biological systems:

  • Blood Clearance : Low blood clearance rate at 1.1 L/h/kg.
  • Volume of Distribution : Moderate to high volume at 1.0 L/kg.
  • Half-Life : Short half-life of approximately 0.6 hours .

These pharmacokinetic properties suggest that while Atuveciclib is effective, its rapid clearance necessitates careful dosing strategies to maintain therapeutic levels.

Clinical Trials and Safety Profile

Atuveciclib has entered clinical trials for advanced cancers, including leukemia. A phase I study focused on safety, tolerability, pharmacokinetics, maximum tolerated dose (MTD), and preliminary antitumor activity:

  • Adverse Events : Neutropenia was the most prominent adverse effect observed, likely due to on-target inhibition of MCL-1 in circulating white blood cells .

Summary Table of Biological Activity

Parameter Value
IC50 (CDK9/CycT1) 16 nM
IC50 (MOLM-13) 310 nM
IC50 (A2780) 380 nM
In Vivo T/C Ratio (6.25 mg/kg) 0.64
In Vivo T/C Ratio (12.5 mg/kg) 0.49
Blood Clearance 1.1 L/h/kg
Volume of Distribution 1.0 L/kg
Half-Life ~0.6 hours

特性

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWKGTGIJRCOOM-MHZLTWQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@@](=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。